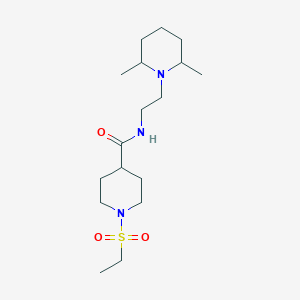

N-(2-(2,6-dimethylpiperidin-1-yl)ethyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

CAS No.: 705960-00-5

Cat. No.: VC4308909

Molecular Formula: C17H33N3O3S

Molecular Weight: 359.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 705960-00-5 |

|---|---|

| Molecular Formula | C17H33N3O3S |

| Molecular Weight | 359.53 |

| IUPAC Name | N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-1-ethylsulfonylpiperidine-4-carboxamide |

| Standard InChI | InChI=1S/C17H33N3O3S/c1-4-24(22,23)19-11-8-16(9-12-19)17(21)18-10-13-20-14(2)6-5-7-15(20)3/h14-16H,4-13H2,1-3H3,(H,18,21) |

| Standard InChI Key | HJAYMHYJHPMAJK-UHFFFAOYSA-N |

| SMILES | CCS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(CCCC2C)C |

Introduction

N-(2-(2,6-dimethylpiperidin-1-yl)ethyl)-1-(ethylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound characterized by its piperidine-based structure. This compound is notable for its potential applications in pharmacological and chemical research due to its structural features and functional groups.

Structural Analysis

The compound contains:

-

A piperidine ring system, which is a six-membered heterocyclic amine commonly found in bioactive molecules.

-

A dimethyl substitution on the piperidine ring, contributing to steric effects and potential hydrophobic interactions.

-

An ethylsulfonyl group, which introduces polarity and may influence solubility and binding interactions.

-

A carboxamide group, a common motif in drug design for hydrogen bonding and molecular recognition.

The combination of these features makes the compound a candidate for bioactivity studies, particularly in receptor-ligand interactions.

Synthesis

The synthesis of this compound typically involves:

-

Formation of the piperidine core with dimethyl substitution.

-

Functionalization of the ethyl chain with an ethylsulfonyl group.

-

Coupling with a carboxamide derivative to complete the target structure.

Detailed synthetic pathways are not available in the provided results but often involve multi-step reactions with intermediate purification.

Potential Applications

This compound's structural framework suggests potential applications in:

-

Pharmacology: Piperidine derivatives are widely studied for their role as central nervous system agents, including analgesics and antipsychotics.

-

Chemical Biology: The sulfonamide group is known for its role in enzyme inhibition, suggesting possible utility as a biochemical probe.

-

Medicinal Chemistry: Carboxamides are frequently incorporated into drug candidates for their stability and ability to form hydrogen bonds with biological targets.

Research Implications

Although specific biological activities or experimental data for this compound were not identified in the search results, similar compounds have demonstrated:

-

Affinity for monoamine transporters (e.g., dopamine or norepinephrine transporters).

-

Utility in receptor-ligand binding studies due to their conformational flexibility and functional group diversity.

Further research could explore its pharmacokinetics, receptor binding affinities, or inhibitory effects on specific enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume